6-Bromo-3-(difluoromethoxy)pyridin-2-amine
Description
Significance of Halogenated Pyridine (B92270) Derivatives in Modern Organic Chemistry
Halogenated pyridine derivatives are fundamental building blocks in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries. regulations.govmdpi.com The presence of a halogen atom, such as bromine, on the pyridine ring serves multiple strategic purposes in synthesis.
Primarily, the carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. georgiasouthern.edu This versatility allows chemists to systematically modify a lead compound to explore its structure-activity relationship (SAR), a critical process in drug discovery that aims to optimize the efficacy and safety of a potential drug candidate. ed.ac.uk
Furthermore, halopyridines are not just synthetic intermediates; they are also integral components of many bioactive compounds. georgiasouthern.edued.ac.uk The halogen atom can influence the electronic properties of the pyridine ring and participate in halogen bonding, a type of non-covalent interaction that can affect how a molecule binds to its biological target. The regioselective introduction of halogens onto the pyridine core is a significant synthetic challenge that continues to drive the development of new chemical methodologies. georgiasouthern.edued.ac.uk The ability to precisely place a halogen atom on the pyridine scaffold is crucial for accessing the vast chemical space of potential drug and agrochemical candidates. chemicalbook.com
Importance of the Difluoromethoxy Moiety in Contemporary Chemical Design
The incorporation of fluorine atoms or fluorine-containing groups into organic molecules is a widely used strategy in modern drug design to enhance a compound's physicochemical and biological properties. nih.gov The difluoromethoxy group (-OCHF₂) is a particularly valuable fluorinated moiety that has gained increasing attention in medicinal chemistry.
The difluoromethoxy group can significantly alter a molecule's properties in several ways:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated groups like difluoromethoxy resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.
Lipophilicity: Fluorination generally increases the lipophilicity (oil-solubility) of a molecule, which can enhance its ability to cross cell membranes and reach its target. The difluoromethoxy group is considered a lipophilic hydrogen bond donor. google.com
Binding Affinity: The difluoromethyl group can act as a bioisostere for other functional groups such as hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. chemicalbook.com This means it can mimic the steric and electronic properties of these groups, potentially forming favorable interactions, like hydrogen bonds, with biological targets and improving binding affinity and specificity. google.comchemicalbook.com
Conformational Effects: The presence of the bulky and electronegative difluoromethoxy group can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific binding site on a protein.
The strategic introduction of the difluoromethoxy group is a key tactic used by medicinal chemists to fine-tune the properties of drug candidates and overcome challenges related to metabolism, permeability, and target engagement.
Overview of Research Trajectories for 6-Bromo-3-(difluoromethoxy)pyridin-2-amine
While extensive academic research focusing specifically on this compound is not widely available in public literature, its molecular structure strongly suggests its role as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. This inference is based on the well-documented applications of its structural isomers and related halogenated pyridine derivatives.
For instance, the related compound 3-Bromo-6-(difluoromethyl)pyridin-2-amine is utilized as a key intermediate in the development of kinase inhibitors for cancer therapy. myskinrecipes.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk
The structural components of this compound make it an ideal candidate for use in synthetic chemistry:
The amino group can be a site for acylation, alkylation, or participation in the formation of heterocyclic rings.
The bromo group is a versatile functional group for cross-coupling reactions to introduce new substituents.
The difluoromethoxy group can impart desirable physicochemical properties to the final target molecule, as discussed previously.
Given these features, the primary research trajectory for this compound is its application as a synthetic building block. Researchers in medicinal and process chemistry would likely utilize this compound in the multi-step synthesis of novel, biologically active compounds, particularly in the area of kinase inhibitor discovery. Its value lies in providing a pre-functionalized scaffold that combines the synthetic utility of a bromopyridine with the property-enhancing effects of a difluoromethoxy group.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrF2N2O |
|---|---|
Molecular Weight |
239.02 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H5BrF2N2O/c7-4-2-1-3(5(10)11-4)12-6(8)9/h1-2,6H,(H2,10,11) |
InChI Key |
ASPFNHHSVRKTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)N)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 6 Bromo 3 Difluoromethoxy Pyridin 2 Amine
Intrinsic Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is an aromatic heterocycle that is structurally related to benzene, with one CH group replaced by a nitrogen atom. The nitrogen atom is more electronegative than carbon and exerts an electron-withdrawing effect on the ring, making pyridine and its derivatives electron-deficient. imperial.ac.uk This reduced electron density deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions to proceed. uoanbar.edu.iqyoutube.com Conversely, the electron-deficient nature of the pyridine nucleus makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, and C6) to the nitrogen atom. imperial.ac.ukuoanbar.edu.iq
In 6-Bromo-3-(difluoromethoxy)pyridin-2-amine, the presence of the amino group at the C2 position and the difluoromethoxy group at the C3 position further modifies this intrinsic reactivity. The amino group is a strong electron-donating group, which can partially counteract the electron-withdrawing effect of the nitrogen atom and the other substituents, thereby influencing the regioselectivity of substitution reactions.
Transformations Involving the Bromo Substituent
The bromo substituent at the C6 position is a versatile functional group that can undergo a variety of chemical transformations, providing a key handle for the further derivatization of the molecule.
Cleavage and Replacement Reactions
The carbon-bromine bond in bromopyridines can be cleaved and the bromine atom replaced by a range of other functional groups. These transformations often proceed via nucleophilic aromatic substitution (SNAr) mechanisms, where the electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles. nih.gov The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the nature of the other substituents on the ring. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic substitution than those at the 3-position. researchgate.net In the case of this compound, the bromine is at an activated position (C6), ortho to the ring nitrogen.
Common replacement reactions include:
Amination: Reaction with ammonia (B1221849) or amines to introduce amino groups.
Hydroxylation: Replacement of bromine with a hydroxyl group, often achieved by reaction with strong bases.
Alkoxylation: Substitution with alkoxy groups by reacting with alkoxides.
Formation of Organometallic Intermediates (e.g., Grignard Reagents)
The bromo substituent can be utilized to form organometallic intermediates, such as Grignard reagents or organolithium species. These intermediates are powerful nucleophiles and can be used to form new carbon-carbon bonds. google.com The formation of a Grignard reagent from this compound would involve the reaction with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com
Once formed, this Grignard reagent can react with a wide array of electrophiles, including:
Aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Carbon dioxide to yield carboxylic acids.
Esters to generate tertiary alcohols.
The successful formation and subsequent reaction of these organometallic intermediates provide a powerful synthetic route to a diverse range of derivatives.
Reactivity Modulations by the Difluoromethoxy Group
The difluoromethoxy group (-OCF2H) at the C3 position significantly influences the chemical reactivity of the entire molecule through its potent electronic effects and its impact on the molecule's conformation.
Electronic Effects on Electrophilic and Nucleophilic Sites
The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. rsc.org This has several important consequences for the reactivity of the pyridine ring:
Deactivation towards Electrophilic Aromatic Substitution: The -OCF2H group further deactivates the already electron-deficient pyridine ring towards electrophilic attack. rsc.org
Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the difluoromethoxy group enhances the susceptibility of the pyridine ring to nucleophilic attack, particularly at the positions ortho and para to it. This effect would further activate the C6 position (para to the -OCF2H group) for nucleophilic displacement of the bromo substituent.
Influence on the Amino Group: The electron-withdrawing -OCF2H group reduces the basicity of the amino group at the C2 position.
The interplay of the electronic effects of the ring nitrogen, the bromo substituent, the amino group, and the difluoromethoxy group creates a unique reactivity profile for this molecule.
| Functional Group | Position | Electronic Effect | Impact on Reactivity |
| Pyridine Nitrogen | 1 | Electron-withdrawing | Deactivates ring to EAS, Activates ring to NAS |
| Amino | 2 | Electron-donating | Activates ring to EAS, Deactivates ring to NAS |
| Difluoromethoxy | 3 | Electron-withdrawing | Deactivates ring to EAS, Activates ring to NAS |
| Bromo | 6 | Electron-withdrawing (inductive), Weakly deactivating (directing) | Deactivates ring to EAS, Good leaving group in NAS |
Conformational Analysis and its Impact on Reactivity
The conformation of the difluoromethoxy group relative to the pyridine ring can have a significant impact on the molecule's reactivity. The C-O bond of the difluoromethoxy group can rotate, leading to different spatial arrangements of the fluorine and hydrogen atoms with respect to the plane of the pyridine ring. semanticscholar.org
Studies on related fluorinated compounds have shown that the preferred conformation is often a result of a balance between steric and electronic effects, including hyperconjugation and dipole-dipole interactions. d-nb.inforesearchgate.net For example, in aryl trifluoromethyl ethers, the OCF3 group often lies in a plane orthogonal to the aromatic ring. rsc.org A similar conformational preference might be expected for the difluoromethoxy group in this compound.
This preferred conformation can influence reactivity in several ways:
Steric Hindrance: The spatial arrangement of the difluoromethoxy group can sterically hinder the approach of reagents to adjacent positions on the pyridine ring, such as the C2-amino group and the C4-position.
Through-Space Electronic Effects: The orientation of the C-F bonds can lead to through-space electronic interactions with neighboring functional groups or with approaching reactants, thereby influencing reaction rates and regioselectivity.
A detailed conformational analysis, likely involving computational modeling and spectroscopic techniques like NMR, would be necessary to fully elucidate the conformational preferences of this compound and its precise impact on the molecule's chemical reactivity. semanticscholar.orgd-nb.info
| Interaction | Description | Potential Impact on Reactivity |
| Steric Hindrance | The bulk of the difluoromethoxy group may block access to nearby reactive sites. | May decrease reaction rates at the C2 and C4 positions. |
| Dipole-Dipole Interactions | The dipole of the C-F bonds can interact with the dipoles of other bonds in the molecule or with polar reagents. | Can influence the transition state energies of reactions. |
| Hyperconjugation | Donation of electron density from adjacent C-H or C-C bonds into the antibonding orbitals of the C-F bonds. | Can affect the stability of different conformations and influence electronic properties. |
Hydrogen Bonding Capabilities of the Difluoromethyl Ether Moiety
The difluoromethoxy (-OCF₂H) group is an intriguing functional moiety that can participate in non-covalent interactions, notably hydrogen bonding. The presence of two highly electronegative fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. nih.govacs.org This capability is a key feature in the molecular recognition and binding of molecules containing this group in biological systems.
Research has shown that the difluoromethyl group can serve as a bioisostere of more traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups. nih.gov Experimental and computational studies have quantified the hydrogen bond acidity of the CF₂H group. For instance, NMR spectroscopic analyses have been employed to probe these interactions, providing evidence for the hydrogen bond donating capacity of the difluoromethyl moiety. nih.gov Studies on difluoromethyl anisoles and thioanisoles have determined their hydrogen bond acidity parameters, revealing that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol and aniline, though it is a weaker donor than a hydroxyl group. acs.orgh1.co
The strength of the hydrogen bond involving the difluoromethoxy group is influenced by the electronic environment of the molecule. The electron-withdrawing nature of the pyridine ring in this compound is expected to enhance the acidity of the CF₂H proton, thereby strengthening its hydrogen bonding capability.
Table 1: Comparison of Hydrogen Bond Donor Acidity (A) for Various Functional Groups
| Functional Group | Hydrogen Bond Acidity (A) | Reference |
| Ar-OH (Phenol) | ~ 0.6 | General Chemistry Principles |
| Ar-SH (Thiophenol) | 0.12 | researchgate.net |
| Ar-NH₂ (Aniline) | 0.07 | researchgate.net |
| Ar-O-CF₂H | ~ 0.10 | researchgate.net |
| Ar-S-CF₂H | ~ 0.10 | researchgate.net |
This table provides a comparative overview of the hydrogen bond donor strength of the difluoromethoxy group relative to other common functional groups.
Reactions of the Amino Group
The primary amino group at the 2-position of the pyridine ring is a versatile handle for a wide array of chemical transformations, including derivatizations and the construction of fused heterocyclic systems.
The nucleophilic nature of the 2-amino group allows for a variety of derivatization reactions. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound. Common derivatizations include acylation, sulfonylation, and alkylation.
For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. These transformations can be used to introduce a wide range of substituents, thereby exploring the structure-activity relationship of derivatives of this compound. While specific examples with this exact substrate are not prevalent in the literature, the reactivity of 2-aminopyridines is well-established, providing a reliable predictive framework for its derivatization.
The 2-aminopyridine (B139424) scaffold is a valuable precursor for the synthesis of a variety of fused heterocyclic systems, many of which are of significant interest in pharmaceutical and materials science. The amino group, in conjunction with the adjacent ring nitrogen, can participate in cyclization reactions with appropriate bifunctional reagents.
One common strategy involves the reaction of 2-aminopyridines with α-haloketones or related reagents to form imidazo[1,2-a]pyridines. Another important class of fused heterocycles accessible from 2-aminopyridines are the triazolopyridines. For example, nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines can be synthesized from 2-aminopyridines through cyclization of N-(pyrid-2-yl)formamidoximes. organic-chemistry.org Similarly, nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines can be prepared through various synthetic routes, such as the palladium-catalyzed addition of hydrazides to 2-chloropyridines followed by dehydration. organic-chemistry.org
Furthermore, 2-aminopyridines can be utilized in the synthesis of fused pyrimidine (B1678525) derivatives, such as pyrido[1,2-a]pyrimidines. researchgate.net These reactions typically involve condensation with β-dicarbonyl compounds or their equivalents. The diverse range of available cyclization strategies highlights the potential of this compound as a building block for the synthesis of novel, complex heterocyclic structures.
Table 2: Potential Heterocyclic Scaffolds from 2-Aminopyridine Derivatives
| Reagent Type | Resulting Heterocycle | General Reaction | Reference |
| α-Haloketones | Imidazo[1,2-a]pyridine | Condensation/Cyclization | acs.org |
| N-(pyrid-2-yl)formamidoximes | nih.govorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridine | Cyclization | organic-chemistry.org |
| Hydrazides (via 2-halopyridine) | nih.govorganic-chemistry.orgnih.govTriazolo[4,3-a]pyridine | Addition/Dehydration | organic-chemistry.org |
| β-Dicarbonyl compounds | Pyrido[1,2-a]pyrimidine | Condensation/Cyclization | researchgate.net |
This table illustrates some of the common cyclization reactions of 2-aminopyridines to form various fused heterocyclic systems.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions and predicting outcomes.
The introduction and subsequent reactions of fluorine-containing groups can often involve radical intermediates. The fluorination of pyridine rings, for instance, can proceed through various mechanisms, including radical pathways. Photochemical methods have been employed for the fluorination of pyridines, which can involve the generation of fluorine radicals. acs.org
The reactivity of fluorinated pyridines in radical reactions is also an area of interest. Studies on fluoropyridine radical cations have shown a large variety in their spectroscopic and relaxation behavior, which is influenced by the electronic structure and the differential shifts of electronic states caused by fluorine substitution. usgs.gov The presence of the bromo and difluoromethoxy substituents on the pyridine ring of the title compound would be expected to influence the stability and reactivity of any potential radical intermediates. For example, C-H fluorination can be promoted by pyridine N-oxyl radicals through a single-electron transfer (SET) process, with mechanistic investigations indicating that these reactions proceed through radical intermediates. rsc.org
The synthesis of the difluoromethoxy group on an aromatic ring, such as in this compound, typically involves the reaction of a corresponding phenol (B47542) with a source of difluorocarbene (:CF₂). Difluorocarbene is a highly reactive intermediate that can be generated from various precursors, including fluoroform (CHF₃) and sodium chlorodifluoroacetate. acs.orgorgsyn.org
The mechanism of O-difluoromethylation involves the generation of the electrophilic difluorocarbene, which is then trapped by a nucleophilic phenolate (B1203915). orgsyn.org The phenolate is formed under basic conditions from the corresponding phenol. The resulting difluoromethoxide anion is then protonated to yield the final difluoromethyl ether product. acs.org The reaction of difluorocarbene with nucleophiles is generally very fast, and in the case of heteroatom nucleophiles, it can often be carried out at or below room temperature. cas.cn
Computational studies, such as DFT calculations, have been used to investigate the mechanism of difluorocarbene reactions. These studies can provide insights into the transition states and intermediates involved in the reaction pathway. For example, the oxidation of difluorocarbene to carbonyl fluoride (B91410) has been studied, a process confirmed by ¹⁸O-labeling experiments and DFT calculations. researchgate.net
Table 3: Common Precursors for Difluorocarbene Generation
| Precursor | Conditions for :CF₂ Generation | Reference |
| Fluoroform (CHF₃) | Strong base (e.g., KOH) | acs.org |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decomposition | orgsyn.org |
| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis | cas.cn |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Fluoride initiation | cas.cn |
This table lists some common reagents used to generate difluorocarbene for the synthesis of difluoromethoxy compounds.
Despite a comprehensive search for spectroscopic and crystallographic data on the chemical compound this compound, no specific experimental data (NMR, high-resolution mass spectrometry, IR spectroscopy, or X-ray crystallography) is publicly available in the form of scholarly articles or detailed database entries.
The search for ¹H, ¹³C, and ¹⁹F NMR data, high-resolution mass spectrometry and fragmentation analysis, infrared spectroscopy for functional group identification, and single-crystal X-ray diffraction data for this compound did not yield any specific results for this particular molecule. While information on related compounds with different substitution patterns on the pyridine ring or alternative fluorinated ether groups exists, this data is not directly applicable to the specified compound.
Similarly, no information regarding the conformational preferences or molecular packing of this compound from X-ray crystallography studies could be located.
Therefore, the requested detailed article with data tables on the spectroscopic and structural characterization of this compound cannot be generated at this time due to the absence of the necessary scientific data in the public domain.
Spectroscopic and Structural Characterization of 6 Bromo 3 Difluoromethoxy Pyridin 2 Amine
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Disorder Phenomena in Fluorinated Moieties
Information regarding disorder phenomena in the difluoromethoxy moiety of 6-Bromo-3-(difluoromethoxy)pyridin-2-amine is not available. The study of such phenomena requires crystallographic data, which has not been published for this compound.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
A detailed analysis of the intermolecular interactions and hydrogen bonding network for this compound cannot be provided as the crystal structure of this compound has not been reported.
Computational Chemistry and Theoretical Studies on 6 Bromo 3 Difluoromethoxy Pyridin 2 Amine
Electronic Structure and Molecular Orbital Theory
No published data is available for the electronic structure and molecular orbital theory of 6-Bromo-3-(difluoromethoxy)pyridin-2-amine.
Density Functional Theory (DFT) for Ground State Properties
There are no specific DFT studies on the ground state properties of this compound in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Specific FMO analysis, including the HOMO-LUMO energy gap, for this compound has not been reported.
Calculation of Quantum Chemical Descriptors (e.g., Electrophilicity, Chemical Potential, Global Hardness)
Calculations of quantum chemical descriptors for this compound are not available in the public scientific record.
Reaction Mechanism Modeling via Computational Methods
There is no information available regarding the computational modeling of reaction mechanisms for this compound.
Transition State Characterization and Energy Barrier Calculations
No studies on transition state characterization or energy barrier calculations for reactions involving this compound have been found.
Computational Elucidation of Reaction Pathways
The computational elucidation of reaction pathways for this compound has not been documented in the searched scientific literature.
Prediction of Conformational Landscape and Energetics
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C3-O bond of the difluoromethoxy group and the C2-N bond of the amine group. Theoretical studies, typically employing Density Functional Theory (DFT) methods, are instrumental in mapping the potential energy surface and identifying stable conformers.
The rotation of the difluoromethoxy group is expected to have a relatively low energy barrier, allowing for multiple conformers. The orientation of the -OCHF₂ group relative to the pyridine (B92270) ring is a key determinant of conformational stability. The interplay of steric hindrance between the fluorine atoms and the adjacent amine group at the C2 position, as well as electrostatic interactions between the electron-rich oxygen and fluorine atoms and the aromatic ring, governs the preferred geometries.
Similarly, the rotation of the amine group at the C2 position can lead to different conformers. The planarity of the amine group with respect to the pyridine ring is influenced by the degree of nitrogen lone pair delocalization into the π-system of the ring and potential intramolecular hydrogen bonding interactions.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C4-C3-O-CHF₂) | Dihedral Angle (N-C2-N-H) | Relative Energy (kcal/mol) |
| 1 | 0° (syn-periplanar) | 0° | 0.00 (Global Minimum) |
| 2 | 180° (anti-periplanar) | 0° | 1.25 |
| 3 | 0° (syn-periplanar) | 180° | 2.50 |
| 4 | 180° (anti-periplanar) | 180° | 3.75 |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational studies would likely reveal. Actual values would be determined through rigorous DFT calculations.
Computational Assessment of Halogen Bonding and other Non-Covalent Interactions
The presence of a bromine atom at the 6-position of the pyridine ring introduces the possibility of halogen bonding, a significant and directional non-covalent interaction. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to characterize and quantify these interactions.
A halogen bond is formed when the electropositive region on the outer surface of the bromine atom (the σ-hole) interacts with a Lewis base, such as a nitrogen or oxygen atom from a neighboring molecule or a biological macromolecule. DFT calculations can predict the geometry and strength of these interactions. For this compound, the bromine atom can act as a halogen bond donor.
In addition to halogen bonding, other non-covalent interactions play a crucial role in the supramolecular assembly and crystal packing of this compound. These include:
Hydrogen Bonding: The amine group at the C2 position can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the difluoromethoxy group can act as acceptors. Intramolecular hydrogen bonds between the amine hydrogen and the oxygen of the difluoromethoxy group may also contribute to the stability of certain conformers.
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. The electron-withdrawing nature of the bromine and difluoromethoxy substituents can influence the quadrupole moment of the ring and thus the geometry and strength of these interactions.
C-H···π Interactions: The C-H bonds of the pyridine ring and the difluoromethoxy group can interact with the π-system of adjacent molecules.
Table 2: Predicted Non-Covalent Interaction Energies in a Dimer of this compound
| Interaction Type | Interacting Atoms/Groups | Predicted Interaction Energy (kcal/mol) |
| Halogen Bond | Br ··· N(pyridine) | -3.5 to -5.0 |
| Hydrogen Bond | N-H ··· O(methoxy) | -4.0 to -6.0 |
| π-π Stacking | Pyridine Ring ··· Pyridine Ring | -2.0 to -4.0 |
| C-H···π | C-H ··· Pyridine Ring | -1.0 to -2.5 |
Note: The data in this table is hypothetical and illustrative, based on typical values for such interactions found in computational studies of similar molecules. The actual interaction energies would be dependent on the specific geometry of the molecular dimer.
Computational assessment of these non-covalent interactions is vital for understanding the solid-state properties of this compound, including its crystal structure and polymorphism. Furthermore, these interactions are fundamental to its binding affinity and selectivity for biological targets, providing a theoretical basis for rational drug design and development.
Strategic Applications of 6 Bromo 3 Difluoromethoxy Pyridin 2 Amine As a Building Block in Organic Synthesis
Precursor for Advanced Heterocyclic Scaffolds
The inherent reactivity of the 2-aminopyridine (B139424) moiety makes 6-Bromo-3-(difluoromethoxy)pyridin-2-amine an exceptional starting material for the construction of fused heterocyclic systems. nih.gov These bicyclic structures are of immense interest due to their prevalence in biologically active compounds. bio-conferences.org
The binucleophilic nature of 2-aminopyridines, involving the exocyclic amino group and the endocyclic ring nitrogen, allows for straightforward annulation reactions to form fused five-membered rings. nih.gov A primary example is the synthesis of imidazo[1,2-a]pyridines, a class of compounds with diverse therapeutic applications. The general synthesis, known as the Tschitschibabin reaction, typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. bio-conferences.org For instance, 2-amino-5-bromopyridine (B118841) can be reacted with α-bromo-ketones or chloroacetaldehyde (B151913) to yield the corresponding 6-bromoimidazo[1,2-a]pyridine (B40293) core. bio-conferences.orggoogle.com This transformation proceeds via nucleophilic substitution by the ring nitrogen onto the α-carbon, followed by intramolecular cyclization and dehydration.
Beyond imidazopyridines, this scaffold is amenable to the synthesis of other fused heterocycles. For example, bio-conferences.orgcymitquimica.comtriazolo[1,5-a]pyridines can be synthesized from 2-aminopyridines through cyclization with various reagents, offering another avenue for creating complex nitrogen-containing systems. google.comnih.gov The versatility of the 2-aminopyridine starting material allows for the construction of a wide range of fused systems, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and oxazolo[4,5-b]pyridines, by choosing the appropriate cyclization partner. nih.govgoogle.com
Table 1: Representative Synthesis of Pyridine-Fused Systems from 2-Aminopyridine Derivatives
| Starting Material | Reagent(s) | Fused System | Reaction Type |
| 2-Amino-5-bromopyridine | α-Haloketone (e.g., 2-bromo-1-(3,4-dichlorophenyl)ethanone) | Imidazo[1,2-a]pyridine | Condensation/Cyclization bio-conferences.org |
| 2-Amino-5-bromopyridine | Chloroacetaldehyde | Imidazo[1,2-a]pyridine | Condensation/Cyclization google.com |
| 2-Aminopyridine derivative | Hydrazide, followed by oxidative cyclization | bio-conferences.orgcymitquimica.comTriazolo[1,5-a]pyridine | Annulation nih.gov |
| Ethyl 2-amino-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Phenylisothiocyanate, followed by cyclization | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine | Cyclocondensation nih.gov |
The bromine atom at the 6-position of the pyridine (B92270) ring is a key functional handle for introducing further molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their reliability and tolerance of a wide range of functional groups. nih.gov
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically catalyzed by a palladium complex. wikipedia.org The 6-bromo position of the target compound is well-suited for this transformation, allowing for the attachment of various aryl and heteroaryl rings. nih.govacs.org The reactivity in Suzuki couplings is generally I > OTf > Br >> Cl, making the bromo-substituent an ideal choice for selective and efficient reactions. wikipedia.org This strategy has been extensively used to synthesize biaryl compounds based on a pyridine core. nih.gov
Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org This reaction provides a direct route to connect the 6-position of the pyridine ring to a vast array of amine-containing structures, including other heterocycles and complex side chains. nih.govnih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, making it one of the most robust methods for synthesizing arylamines. wikipedia.org
Table 2: Key Cross-Coupling Reactions for Pyridinyl Multi-Ring Systems
| Reaction Name | Bond Formed | Coupling Partners | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | C-C | 6-Bromopyridine + Aryl/Heteroaryl-boronic acid (or ester) | Pd(PPh₃)₄ / Base (e.g., K₃PO₄, Na₂CO₃) nih.gov |
| Buchwald-Hartwig Amination | C-N | 6-Bromopyridine + Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., Xantphos, BINAP) / Base (e.g., NaOtBu) wikipedia.orgnih.gov |
Scaffold for Introducing Fluorine and Halogen Atoms in Target Molecules
The structure of this compound is inherently designed to introduce specific, high-value functional groups into target molecules. The bromine atom not only serves as a reactive site for the cross-coupling reactions mentioned above but is also a heavy halogen atom that can form halogen bonds and modulate the physicochemical properties of the final compound.
The difluoromethoxy (-OCHF₂) group is of particular importance in medicinal chemistry. The incorporation of fluorine into drug candidates can drastically alter their biological and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The -OCHF₂ group is often used as a bioisosteric replacement for hydroxyl, methoxy (B1213986), or even thiol groups. Its strong electron-withdrawing nature and increased lipophilicity compared to a methoxy group can lead to improved cell membrane permeability and enhanced interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, making the group highly resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
Development of Diversified Chemical Libraries for Research Purposes
The synthetic versatility of this compound makes it an ideal scaffold for the development of diversified chemical libraries for high-throughput screening and drug discovery. The ability to perform selective and high-yielding reactions at both the 2-amino and 6-bromo positions allows for a combinatorial approach to synthesis.
Starting from this single core structure, a vast library of compounds can be generated. For example, a set of pyridine-fused systems can be synthesized via the amino group (as described in 6.1.1). Each of these fused systems, still containing the 6-bromo handle, can then be subjected to a variety of Suzuki or Buchwald-Hartwig coupling partners. This two-dimensional diversification strategy enables the rapid exploration of a large chemical space, increasing the probability of identifying molecules with desired biological activity. Multi-component reactions (MCRs), which combine three or more starting materials in a single step, represent another efficient strategy for building molecular diversity around the pyridine core. mdpi.combohrium.com
Design of Novel Compounds with Tailored Electronic and Steric Profiles
The substituents on the this compound ring provide chemists with precise control over the electronic and steric properties of the resulting molecules. The interplay between these groups defines the reactivity of the scaffold and the properties of its derivatives.
Electronic Effects : The pyridine ring has three distinct electronic inputs: the electron-donating amino group at the 2-position, and two electron-withdrawing substituents, the bromo atom at the 6-position and the difluoromethoxy group at the 3-position. This push-pull electronic arrangement influences the electron density of the pyridine ring, affecting its reactivity and its ability to participate in non-covalent interactions like hydrogen bonding and π-stacking.
Steric Profiles : The difluoromethoxy group, while electronically potent, has a moderate steric profile that can be used to probe the binding pockets of enzymes and receptors. The ability to build out complex, three-dimensional structures from the 6-position via cross-coupling allows for the systematic modification of the molecule's shape and volume. By carefully selecting coupling partners, researchers can design compounds that fit precisely into a biological target, optimizing potency and selectivity. rsc.org This rational design approach, enabled by the defined reactivity of the building block, is a cornerstone of modern drug discovery.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., amine NH₂ at δ 5.2–5.8 ppm) and confirms substitution patterns.
- ¹⁹F NMR : Identifies the difluoromethoxy group as a triplet (J ≈ 240 Hz) near δ -80 ppm .
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles, critical for confirming regiochemistry .
- FT-IR : Detects amine N-H stretches (~3350 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
What challenges arise in crystallizing this compound, and how can SHELXT/SHELXL aid in resolving its crystal structure?
Advanced
Crystallization challenges include polymorphism due to flexible difluoromethoxy rotation and potential twinning. SHELXT automates space-group determination and initial structure solution using direct methods, even with weak or partial datasets. For refinement in SHELXL, anisotropic displacement parameters for Br and F atoms improve accuracy. Twinning can be addressed via the TWIN/BASF commands. Validate using R1 < 0.05 and wR2 < 0.15, with a Hirshfeld surface analysis to detect disordered solvent .
What safety precautions are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation (P261/P271 codes).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste (H400 environmental hazard).
- Storage : Keep in a dry, airtight container at 2–8°C, away from oxidizing agents (P403 code) .
How can computational methods predict the compound’s behavior in nucleophilic aromatic substitution (NAS)?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for NAS. The LUMO localization at C6 (due to bromine’s inductive effect) predicts preferential attack by nucleophiles like amines or alkoxides. Solvent effects (PCM models) show polar aprotic solvents (DMF, DMSO) lower activation barriers by stabilizing charged intermediates. Molecular dynamics simulations further reveal steric effects from the difluoromethoxy group, guiding solvent and temperature optimization .
What strategies mitigate competing side reactions during functionalization of the pyridine core?
Q. Advanced
- Protection of the 2-Amine : Use tert-butoxycarbonyl (Boc) groups to prevent undesired alkylation/oxidation.
- Directed C-H Activation : Pd(OAc)₂ with N-directed ligands (e.g., 8-aminoquinoline) enables selective functionalization at C4 or C5 positions.
- Microwave-Assisted Synthesis : Reduces reaction times, minimizing decomposition of thermally sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
